4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Description
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with bromophenyl and trifluoromethylphenyl groups, making it an interesting subject for research in medicinal chemistry, materials science, and other scientific disciplines.
Properties
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N4O/c1-10-15(23-22-13-7-5-12(18)6-8-13)16(26)25(24-10)14-4-2-3-11(9-14)17(19,20)21/h2-9,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKPWBYANXBYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)N=NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one in the presence of a base such as sodium acetate to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of organic semiconductors and dyes.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(4-bromophenyl)diazenyl]-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl
Uniqueness
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is unique due to the presence of both bromophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
